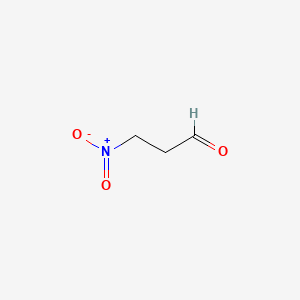

3-Nitropropanal

説明

Significance of 3-Nitropropanal in Organic Synthesis and Chemical Biology

This compound (C₃H₅NO₃) is a valuable and versatile building block in the field of organic synthesis. thieme-connect.comlookchem.com Its significance stems from the presence of two highly reactive functional groups: a nitro group and an aldehyde group. orgsyn.orgorgsyn.org This dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. orgsyn.orgorgsyn.org

In organic synthesis, aliphatic nitro compounds like this compound are important precursors for creating various functional groups. scispace.com The nitro group can be easily transformed into other functionalities such as amines, ketones, or denitrated to form carbon-carbon bonds. The aldehyde group, on the other hand, can participate in reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. Specifically, this compound is utilized in Henry and Michael additions to form 1,2- and 1,4-difunctionalized derivatives, respectively. orgsyn.orgorgsyn.org It also serves as a precursor for 1,3-difunctional compounds like amino alcohols. orgsyn.orgorgsyn.org The compound and its derivatives, such as acetals, are instrumental in constructing 1,3,4-, 1,3,5-, and 1,3,6-functionalized structures, which are scaffolds for various target molecules. orgsyn.org

One of the notable synthetic routes to this compound involves the 1,4-addition of a nitrite (B80452) ion to acrolein. thieme-connect.com This method has made this compound more accessible for research and synthetic applications. thieme-connect.com The compound itself is a precursor to other useful reagents, including 3-nitropropanol (B1196422) and its acetals. thieme-connect.comorgsyn.org For instance, this compound dimethyl acetal (B89532) is a stable derivative that can be used in further synthetic steps. orgsyn.org

From a chemical biology perspective, this compound is significant due to its relationship with naturally occurring toxins. It serves as an intermediate in the metabolic pathways of these toxins. nih.gov The study of this compound and its reactions provides insights into the biochemical mechanisms of toxicity of related nitro compounds. nih.gov

Relationship to Naturally Occurring Nitrotoxins: 3-Nitropropanol and 3-Nitropropionic Acid

This compound is chemically and metabolically linked to two significant naturally occurring nitrotoxins: 3-nitropropanol (3-NPOH) and 3-nitropropionic acid (3-NPA). These compounds are found in a variety of plants, particularly in the Astragalus genus (milkvetch), and certain fungi. mdpi.comrsc.orgresearchgate.net

3-Nitropropanol (3-NPOH) is a toxic alcohol that can be formed by the reduction of this compound. thieme-connect.comorgsyn.org In biological systems, the relationship is often reversed. 3-NPOH, found in plants often as a glycoside called miserotoxin (B1213852), is oxidized in the body to this compound. nih.govusda.gov This biotransformation is a crucial step in its toxic action. nih.gov Horse liver alcohol dehydrogenase has been shown to oxidize 3-nitropropanol to this compound in vitro. nih.gov

3-Nitropropionic acid (3-NPA) is a potent neurotoxin and an irreversible inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain. selleckchem.comous-research.no This inhibition disrupts cellular energy metabolism, leading to ATP depletion and oxidative stress. selleckchem.com this compound can be oxidized to form 3-nitropropionic acid. nih.gov This conversion is also observed in biological systems, where this compound, formed from the oxidation of 3-nitropropanol, is further oxidized to the highly toxic 3-NPA. nih.gov The toxicity of many nitro-containing plants is ultimately attributed to the in vivo formation of 3-NPA. usda.gov

The metabolic pathway can be summarized as follows:

In many poisonous plants, the toxin is present as glycosides of 3-nitropropanol (like miserotoxin) or esters of 3-nitropropionic acid. mdpi.com

Upon ingestion by livestock, these conjugates are hydrolyzed to release 3-NPOH and 3-NPA. mdpi.comusda.gov

3-NPOH is not considered toxic in itself but is converted by alcohol dehydrogenase in the liver to this compound. nih.govusda.gov

this compound is then rapidly oxidized to 3-NPA, the ultimate toxic agent that inhibits cellular respiration. nih.govusda.gov

The structural and metabolic relationships are highlighted in the table below.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Group | Relationship to this compound |

| This compound | C₃H₅NO₃ | 103.08 | Aldehyde, Nitro | - |

| 3-Nitropropanol | C₃H₇NO₃ | 105.09 | Alcohol, Nitro | Can be reduced to 3-NPOH; 3-NPOH is oxidized to this compound in vivo. orgsyn.orgnih.gov |

| 3-Nitropropionic Acid | C₃H₅NO₄ | 119.08 | Carboxylic Acid, Nitro | Can be oxidized to 3-NPA. nih.gov |

Data sourced from PubChem CID 6453675, 32832, and Selleck Chemicals.

Historical Perspectives in Nitrocompound Research

The study of nitro compounds has a rich history dating back to the 19th century, evolving alongside the field of organic chemistry itself. nih.govresearchgate.net Initially, research was heavily focused on aromatic nitro compounds due to their importance as precursors for dyes and explosives. scispace.com The synthesis and reactions of these compounds were among the earliest and most fundamental topics in organic chemistry. nih.gov

In the mid-20th century, the focus of nitro compound research expanded significantly. There was a surge of interest in the synthesis of new aliphatic nitro compounds, driven by their potential applications as explosives and propellants. scispace.com During this period, many of the fundamental reactions of nitroalkanes, such as the Henry reaction and Michael addition, were extensively studied and applied. orgsyn.orgorgsyn.org

More recently, the emphasis has shifted towards the use of nitro compounds as versatile intermediates in complex organic synthesis. scispace.comnih.gov The ability of the nitro group to act as a powerful electron-withdrawing group and its facile conversion into a variety of other functional groups have made nitroalkanes indispensable tools for synthetic chemists. nih.gov This has led to a "renaissance" in nitro chemistry research, with the development of new synthetic methods and stereoselective reactions. scispace.comnih.govresearchgate.net

The discovery of naturally occurring nitro compounds, such as 3-nitropropionic acid, opened up new avenues of research in toxicology and chemical biology. researchgate.net The identification of 3-NPA as a mitochondrial toxin in the 1950s spurred investigations into its mechanism of action and its role in human and animal poisonings. researchgate.netous-research.no The synthesis of this compound itself was a later development, first reported in 1986, which provided a key tool for studying the metabolic pathways of these toxins and for synthesizing related compounds. thieme-connect.comcuni.cz

The historical progression of nitro compound research is characterized by a continuous expansion of their known chemistry and applications, from industrial commodities to sophisticated reagents in synthesis and probes for biological systems.

Structure

3D Structure

特性

IUPAC Name |

3-nitropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207350 | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58657-26-4 | |

| Record name | Propanal, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Organic Chemistry of 3 Nitropropanal

Direct Synthetic Routes to 3-Nitropropanal

1,4-Nitrite Addition to Acrolein

The primary and most well-documented method for the synthesis of this compound is through the 1,4-addition of a nitrite (B80452) ion to acrolein. thieme-connect.comresearchgate.net This reaction, employing the ambident nitrite ion, specifically utilizes the "softer" nitrogen atom for the addition. orgsyn.orgorgsyn.org

A typical procedure involves reacting acrolein with sodium nitrite in a biphasic system of water and an organic solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature of 0°C. orgsyn.orgorgsyn.org Acetic acid is then added to the reaction mixture. orgsyn.orgorgsyn.org The presence of water is crucial, as using absolute solvents significantly diminishes the yield. orgsyn.orgorgsyn.org The reaction is also conducted in the dark to prevent decomposition and side reactions. orgsyn.orgorgsyn.org Following the reaction, the crude this compound is typically extracted and purified.

Table 1: Reaction Conditions for 1,4-Nitrite Addition to Acrolein

| Parameter | Condition |

|---|---|

| Reactants | Acrolein, Sodium Nitrite |

| Solvent | Water and Tetrahydrofuran |

| Acid | Acetic Acid |

| Temperature | 0°C |

| Notes | Reaction performed in the dark |

Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

Alternative Preparative Strategies

While the 1,4-addition of nitrite to acrolein is a common route, other methods for preparing this compound have been reported, though they are often considered less economical for large-scale synthesis. orgsyn.orgorgsyn.org

One alternative involves the treatment of 1-chloro-3-nitro-2-propanol with potassium hydroxide (B78521). orgsyn.orgorgsyn.org Another reported synthesis is the reaction of the 4-isopropyl-2-oxazolin-5-one anion with nitroethene. orgsyn.orgorgsyn.org These methods, however, are generally less suited for multigram scale preparations. orgsyn.orgorgsyn.org

Derivatization and Functionalization of this compound

Preparation of this compound Acetals

This compound can be readily converted to its acetals, which are useful derivatives. thieme-connect.com The dimethyl acetal (B89532) and diethyl acetal are common examples.

The preparation of this compound dimethyl acetal involves reacting crude this compound with trimethyl orthoformate in methanol (B129727) at 0°C, catalyzed by p-toluenesulfonic acid monohydrate. orgsyn.orgorgsyn.org The mixture is then stirred at room temperature for several hours. orgsyn.orgorgsyn.org Purification by distillation yields the pure dimethyl acetal. orgsyn.orgorgsyn.org

Similarly, this compound diethyl acetal can be prepared by reacting this compound with triethyl orthoformate in ethanol, also using p-toluenesulfonic acid monohydrate as a catalyst. orgsyn.orgorgsyn.org This reaction has been reported to produce a high yield of the diethyl acetal. orgsyn.orgorgsyn.org

Table 2: Synthesis of this compound Acetals

| Acetal | Reagents | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Dimethyl Acetal | Trimethyl orthoformate | p-Toluenesulfonic acid monohydrate | Methanol | 68-71% |

| Diethyl Acetal | Triethyl orthoformate | p-Toluenesulfonic acid monohydrate | Ethanol | 84% |

Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org

Reduction of this compound to 3-Nitropropanol (B1196422)

The reduction of this compound provides a direct route to 3-nitropropanol. thieme-connect.com This transformation can be achieved using various reducing agents.

A convenient and economical method employs sodium borohydride (B1222165) in methanol at low temperatures (-20°C). orgsyn.org The reaction is carefully controlled to prevent over-reduction. An older method utilized borane-dimethyl sulfide (B99878) (BMS) for this reduction. thieme-connect.comorgsyn.org Borane-dimethyl sulfide has also been used to reduce 3-nitropropanoic acid to 3-nitropropanol. thieme-connect.comcuni.cz

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Borohydride | Methanol | -20°C | 3-Nitropropanol |

| Borane-dimethyl sulfide | - | - | 3-Nitropropanol |

Data sourced from multiple sources. thieme-connect.comorgsyn.org

Oxidation Pathways from this compound

This compound can be oxidized to form 3-nitropropanoic acid. rsc.orgresearchgate.net This oxidation is a key transformation, as 3-nitropropanoic acid is a compound of significant interest. researchgate.net In biological systems, the oxidation of 3-nitropropanol to 3-nitropropanoic acid proceeds via the intermediate this compound, a reaction that can be catalyzed by enzymes like horse liver alcohol dehydrogenase. nih.gov

Advanced Synthetic Methodologies Utilizing Nitroalkanes

Advanced synthetic strategies for preparing this compound and its derivatives often leverage the versatile reactivity of nitroalkanes. These methods provide pathways to this important building block through carbon-carbon bond formation and functional group interconversion, utilizing modern catalytic systems and classic named reactions.

Palladium-Catalyzed Nitroallylation Techniques

Palladium-catalyzed allylic alkylation has emerged as a powerful method for constructing carbon-carbon bonds. In the context of nitroalkane chemistry, this approach can be adapted for nitroallylation, providing a route to compounds like this compound precursors. Several high-yielding routes to oxygenated nitropropanes have been developed that involve the palladium-catalyzed nitroallylation of allylic carbonates. dicp.ac.cnmdpi.com This reaction typically involves the reaction of an allylic substrate, such as an allylic carbonate, with a nitroalkane like nitromethane (B149229) in the presence of a palladium catalyst.

The general mechanism of the Tsuji-Trost reaction involves the oxidative addition of a palladium(0) complex to an allylic substrate to form a π-allylpalladium(II) intermediate. mdpi.com Subsequently, a nucleophile, in this case, the nitronate anion generated from a nitroalkane, attacks the π-allyl complex to form the new carbon-carbon bond. mdpi.com The choice of ligands, substrates, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the transformation. rsc.orgorganic-chemistry.org For instance, a highly regioselective palladium-catalyzed allylic alkylation of dienyl carbonates with nitromethane has been developed to provide selective access to C-5 attacked products. rsc.org

Table 1: Key Components in Palladium-Catalyzed Nitroallylation

| Component | Role | Example |

|---|---|---|

| Catalyst | Forms π-allyl intermediate | Palladium(0) complexes (e.g., Pd₂(dba)₃) |

| Ligand | Influences selectivity | Phosphine ligands (e.g., PPh₃) |

| Allylic Substrate | Allyl group donor | Allylic carbonates, Dienyl carbonates |

| Nucleophile | Carbon nucleophile source | Nitromethane |

| Solvent | Reaction medium | Dichloromethane (CH₂Cl₂) |

Nitration of Brominated Precursors

The synthesis of this compound and its derivatives can be achieved through the nucleophilic substitution of a bromide with a nitrite source. This method relies on the preparation of a suitable brominated precursor, which is then converted to the corresponding nitro compound. For example, 3-nitropropanol has been synthesized from 3-bromopropanol by reaction with silver nitrite. orgsyn.orgorgsyn.org Similarly, procedures for preparing acetals of this compound have been reported starting from acrolein, which involves the addition of hydrogen bromide in the presence of an alcohol, followed by a bromide/nitrite exchange. orgsyn.orgorgsyn.org

The displacement of the bromide by the nitrite ion is a key step. Silver nitrite is often employed in this transformation. orgsyn.org The reaction of 3-bromoprop-1-ene with silver nitrite in anhydrous diethyl ether, for instance, yields 3-nitroprop-1-ene. A similar strategy has been used to displace a bromide group with sodium nitrite to prepare a silyl-protected nitropropanol from the corresponding silyl-protected bromopropanol. whiterose.ac.uk

Table 2: Synthesis via Nitration of Brominated Precursors

| Brominated Precursor | Nitrating Agent | Product | Reference |

|---|---|---|---|

| 3-Bromopropanol | Silver Nitrite (AgNO₂) | 3-Nitropropanol | orgsyn.orggoogle.com |

| 3-Bromopropanal Acetal | Nitrite Source | This compound Acetal | orgsyn.orgorgsyn.org |

| 3-Bromoprop-1-ene | Silver Nitrite (AgNO₂) | 3-Nitroprop-1-ene | |

| TBDPS-protected 3-bromopropanol | Sodium Nitrite (NaNO₂) | TBDPS-protected 3-nitropropanol | whiterose.ac.uk |

Nitro Aldol (B89426) Condensation and Hydrogenation Sequences

The Henry reaction, or nitro-aldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.org This reaction produces a β-nitro alcohol, a versatile intermediate that can be further transformed. wikipedia.orgredalyc.org The products of the Henry reaction can be subsequently dehydrated to yield nitroalkenes or reduced to form β-amino alcohols. wikipedia.org

In the context of this compound synthesis, a sequence involving a nitro-aldol condensation followed by other transformations can be a viable route. A short synthesis of L-acosamine, for example, utilized a stereoselective nitro-aldol reaction between 2-O-benzyl-L-lactaldehyde and this compound dimethyl acetal. studfile.net The reaction itself is reversible, particularly when ketones are used as substrates. studfile.net The classic Henry reaction forms β-nitro alcohols, and under certain conditions, a retro-nitroaldol reaction can occur. nih.gov For synthetic purposes, the initial β-nitro alcohol product can be stabilized or immediately carried on to the next step, such as hydrogenation of the nitro group to an amine or dehydration to a nitroalkene which is then hydrogenated.

Table 3: Generalized Nitro Aldol Condensation and Hydrogenation Sequence

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Nitro Aldol (Henry) Reaction | Nitroalkane + Aldehyde/Ketone | β-Nitro Alcohol |

| 2 | Hydrogenation | β-Nitro Alcohol + H₂/Catalyst | β-Amino Alcohol |

| Alternate Step 2a | Dehydration | β-Nitro Alcohol | Nitroalkene |

| Alternate Step 2b | Hydrogenation | Nitroalkene + H₂/Catalyst | Nitroalkane |

Analytical Methodologies for 3 Nitropropanal and Its Metabolites

Chromatographic Techniques for Detection and Quantification

Chromatography serves as the foundational technique for separating 3-nitropropanal and its metabolites from complex sample matrices such as biological fluids and plant extracts.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the analysis of this compound's metabolites, 3-NPA and 3-NPOH. nih.govreading.ac.uk Due to their polar nature, these small molecules can be challenging to retain on standard reversed-phase columns like C18. nih.gov To overcome this, specialized columns such as the Phenomenex Kinetex F5, which utilizes a pentafluorophenyl stationary phase, have been successfully employed. nih.gov This type of column offers multiple interaction mechanisms, enhancing the retention of polar analytes even with polar mobile phases. nih.gov

The optimal UV absorption for both 3-NPA and 3-NPOH is at a low wavelength, typically 210 nm, as absorbance drops significantly at higher wavelengths. nih.govgoogle.com The mobile phase is often an acidic aqueous buffer, such as orthophosphoric acid or ammonium (B1175870) phosphate (B84403) buffer, which helps to control the ionization state of the analytes and achieve good peak shape and separation. nih.govnih.gov Isocratic elution is commonly used, providing a simple and efficient separation within a short run time. nih.govreading.ac.uk For instance, a method using a Micropak MCH-5 column with 0.15% orthophosphoric acid (pH 2.0) as the mobile phase has been described for the simultaneous determination of NPA and NPOH in bovine and ovine plasma. nih.gov Method validation studies have demonstrated excellent linearity (R² > 0.999) over a wide concentration range, with low limits of detection (LOD) and quantification (LOQ). nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Kinetex 2.6 µ F5 100 Å (100 x 4.6 mm) | nih.gov |

| Micropak MCH-5 | nih.gov | |

| Mobile Phase | 12.5 mM Ammonium phosphate buffer (pH 3.0-4.0) | nih.gov |

| 0.15% Orthophosphoric acid (pH 2.0) | nih.gov | |

| Flow Rate | 1.0 mL/min | nih.gov |

| 0.9 mL/min | reading.ac.uk | |

| Detection | UV at 210 nm | nih.govreading.ac.ukgoogle.com |

| Sample Matrix | Plant Extracts, Bovine/Ovine Plasma | nih.govnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound and its metabolites. davidpublisher.comresearchgate.net Due to the low volatility and polar nature of compounds like 3-NPA, derivatization is typically required prior to GC analysis. nih.govnih.gov This process converts the analytes into more volatile and thermally stable derivatives suitable for gas-phase separation.

One common derivatization approach is silylation. For example, N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MBDSTFA) has been used to create silylated derivatives of 3-NPA and its metabolic product, β-alanine, allowing for their detection by GC-MS. mpg.de Another method involves methylation; 3-NPA can be methylated under acidic conditions to form methyl 3-nitropropionate, which is then analyzed. nih.gov For the analysis of 3-NPA in cheese, a method involving liquid-liquid extraction followed by derivatization with pentafluorobenzyl has been reported. nih.gov Following derivatization, the samples are injected into the GC system, where they are separated on a capillary column and subsequently detected. nih.govmpg.de

Thin-Layer Chromatography (TLC) and Paper Chromatography

Thin-Layer Chromatography (TLC) provides a simple and rapid method for the qualitative or semi-quantitative analysis of this compound metabolites. cdnsciencepub.com It has been used to identify 3-NPA and 3-NPOH in plant extracts following hydrolysis. cdnsciencepub.com In one method, after extraction and concentration, aliquots are applied to TLC plates (e.g., Avicel or cellulose) and developed using a suitable solvent system. cdnsciencepub.com For example, 3-NPA can be resolved on Avicel plates with a propanol-water (7:3) mobile phase, while 3-NPOH can be separated on cellulose (B213188) plates using benzene-methanol (80:20). cdnsciencepub.com The separated nitro compounds can be visualized using a specific spray reagent, such as diazotized p-nitroaniline. cdnsciencepub.com TLC has also been used to confirm the conversion of 3-NPA to β-alanine in in-vitro studies with ruminal microorganisms, where the product was visualized by spraying with ninhydrin. nih.gov

Paper chromatography is a foundational partition chromatography technique that separates components based on their differential partitioning between a stationary phase (water absorbed on paper fibers) and a mobile liquid phase. savemyexams.combyjus.com While specific applications for this compound are not extensively detailed, the technique is generally applicable to the separation of aliphatic nitro compounds. cdnsciencepub.com The process involves spotting the sample mixture on chromatography paper, which is then suspended in a developing chamber with a solvent. savemyexams.com As the solvent moves up the paper, it separates the mixture's components. The resulting pattern is called a chromatogram. savemyexams.com The technique has been studied for the separation of various nitro- and nitrato-complexes. osti.gov However, for complex mixtures or quantitative analysis, paper chromatography is often considered less accurate than HPLC or GC. byjus.com

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of this compound and its metabolic products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Orbitrap Technology

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of 3-NPA in various samples. researchgate.net A validated HPLC-ESI-MS/MS (High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been developed for the determination of free 3-NPA content in plant materials. nih.gov This method uses multiple reaction monitoring (MRM) in negative ion mode for high selectivity, monitoring the transition of the deprotonated molecule [M-H]⁻ (m/z 118.0) to a specific fragment ion (m/z 46.0). nih.gov

Furthermore, high-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap technology, has been instrumental in identifying derivatives of 3-NPA and in broader metabolomics studies. researchgate.netnih.gov A UHPLC-ESI-Orbitrap-MS/MS method was successfully applied to detect and identify 3-NPA derivatives, such as glucose esters, in various plant species of the Fabaceae family. researchgate.netnih.gov The high resolving power and mass accuracy of the Orbitrap analyzer allow for the confident identification of unknown metabolites and the elucidation of their structures. researchgate.netthermoscientific.com

Metabolomics Approaches in Biological Samples

Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, has been powerfully applied to understand the systemic impact of intoxication with this compound's key metabolite, 3-NPA. nih.gov A landmark study utilized a global metabolomics approach with LC-Orbitrap MS to map the metabolic consequences of a severe 3-NPA intoxication in a human patient. nih.govous-research.no This untargeted analysis was performed on plasma, urine, and cerebrospinal fluid (CSF) samples. nih.gov

The study successfully identified 3-NPA in the patient's samples and revealed a large number of other metabolites that were significantly altered as a result of the toxicity. nih.govresearchgate.net The analysis highlighted widespread metabolic disturbances, particularly related to energy metabolism and oxidative stress. nih.gov The findings demonstrated the power of LC-HRMS-based metabolomics not only in diagnosing an unexpected intoxication but also in providing a detailed map of its biochemical impact on the human body. nih.govous-research.no

| Biological Matrix | Number of Significantly Altered Metabolites | Key Affected Pathways/Metabolite Classes | Reference |

|---|---|---|---|

| Plasma | 80 | Amino acids, Fatty acids, Purines, Pyrimidines, Citric Acid Cycle | nih.govresearchgate.net |

| Urine | 160 | Amino acids, Fatty acids, Purines, Pyrimidines | nih.govresearchgate.net |

| Cerebrospinal Fluid (CSF) | 62 | Amino acids, Fatty acids, Purines, Pyrimidines | nih.govresearchgate.net |

| Specific Findings | Increased succinate (B1194679), free fatty acids, and hypoxanthine (B114508) (indicating energy turbulence and oxidative stress); Decreased oleamide (B13806) (suggesting a protective mechanism) | nih.govresearchgate.net |

Other Spectroscopic and Colorimetric Methods

Spectrophotometry serves as a fundamental analytical technique for the quantification of this compound and related aliphatic nitro compounds. This method often relies on the chemical decomposition of the nitroalkane to yield nitrite (B80452), which can then be measured colorimetrically using the Griess reagent. researchgate.net The underlying principle involves the diazotization of sulfanilic acid by nitrite in an acidic medium, followed by the coupling of the resulting diazonium salt with an aromatic amine, such as N-(1-Naphthyl)ethylenediamine, to produce a highly colored azo dye. researchgate.netmdpi.comasm.org The intensity of this color, which is directly proportional to the nitrite concentration, is then measured using a spectrophotometer, typically at a wavelength of 540 nm. mdpi.comasm.org

The application of the Griess reagent was historically used for the quantification of 3-nitropropanoic acid (3-NPA) derivatives in biological samples. researchgate.net In alkaline conditions, 3-NPA and similar nitro compounds decompose, releasing nitrite ions that react with the Griess reagent. researchgate.net For the analysis of aliphatic β-nitroalcohols, a class of compounds chemically related to this compound, a denitration step is required to liberate the nitrite. This is typically achieved by heating the sample at 100°C in a pH range of 7-9 for one hour before adding the Griess reagent. nih.gov

The Griess reagent system generally consists of two solutions: one containing sulfanilic acid in an acidic solution (e.g., hydrochloric or phosphoric acid) and the other containing a coupling agent like N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. mdpi.comasm.org A qualitative test, which can be adapted for quantitative purposes, involves macerating a sample, adding hydrochloric acid, and then potassium hydroxide (B78521) to facilitate the release of nitro compounds. scialert.net Subsequently, the addition of the Griess-Ilosvay reagent results in a pink to red color in the presence of nitrotoxins, the intensity of which can be visually ranked or measured spectrophotometrically. scialert.net

Research has demonstrated the utility of the Griess assay for monitoring the spontaneous release of nitrite from nitroalcohols under physiological conditions (pH 7.4, 37°C). arvojournals.orgnih.gov This indicates its applicability for studying the metabolic fate of these compounds in biological systems.

Table 1: Research Findings on Spectrophotometry and Griess Reagent Application

| Compound(s) Studied | Matrix/Medium | Key Methodological Details | Wavelength (nm) | Reference |

| 3-NPA derivatives | Biological samples | Decomposition in alkali media to release nitrite, followed by reaction with Griess reagent (sulfanilic acid and 1-naphthylamine (B1663977) hydrochloride). | Not Specified | researchgate.net |

| Nitrite (from nitrocompound degradation) | Culture fluids | Colorimetric determination using Griess Reagent System (p-amino benzene (B151609) sulfonamide and N-1-napthylethylenediamine). | 540 | mdpi.com |

| Aliphatic nitrotoxins | Plant leaflets (dried) | Maceration, hydrolysis with 1 N HCl, addition of 20% KOH, followed by Griess-Ilosvay reagent. | 400-800 (scan) | scialert.net |

| Nitrite and Nitrate (B79036) | Supernatant from culture | Griess reagent assay: Reagent A (1% sulfanilic acid in 1 M HCl) and Reagent B (0.1% naphthylethylene diamine dihydrochloride in water). | 540 | asm.org |

| β-nitroalcohols (2-nitroethanol, 2-nitro-1-propanol) | Rabbit cornea and sclera homogenates | Denitration step (heating at 100°C, pH 7-9) followed by Griess assay. | Not Specified | nih.gov |

Sample Preparation and Extraction Strategies for Biological Matrices

The accurate analysis of this compound and its metabolites from complex biological matrices necessitates effective sample preparation and extraction. These steps are crucial to isolate the target analytes from interfering substances, dissolve them in a compatible solvent, and concentrate them for detection. slideshare.net The choice of strategy depends on the specific matrix, such as plant tissue, bodily fluids, or food products.

For plant materials like Astragalus canadensis, which naturally contain nitrotoxins, various solvent extraction procedures have been developed. These include one-step extractions with solvents such as acetone, acetonitrile, or ethanol, as well as mixtures of these organic solvents with water or hydrochloric acid. nih.gov It has been observed that water plays a significant role in releasing conjugated forms of 3-nitropropanoic acid (3-NPA) and 3-nitropropanol (B1196422) (3-NPOH). nih.gov Sequential extractions, for instance, using water followed by an organic solvent, have also been employed. nih.gov A simple and efficient method involves extracting freeze-dried plant material with water at room temperature, which allows endogenous enzymes to release the free nitro compounds from their conjugated forms. nih.gov

In the context of animal biological fluids, different approaches are taken. For analyzing samples from ruminants, such as rumen fluid, a common initial step is to halt microbial activity and disrupt the biological matrix. This can be achieved by treating the sample with methanol (B129727). scirp.orgscirp.org Following this, a liquid-liquid extraction is typically performed using a solvent like ethyl acetate (B1210297) in combination with an aqueous solution, such as saturated sodium bicarbonate, to partition the analytes into the organic phase. scirp.orgscirp.org For the analysis of 3-NPA in bovine urine, a rapid clean-up and extraction using ethyl acetate has proven effective prior to HPLC analysis. nih.gov

For food samples, a more elaborate pre-treatment may be necessary. A method for detecting 3-NPA in food involves homogenizing the sample in a phosphate buffer (pH 8), followed by high-speed freeze-centrifugation. google.com The pH of the resulting supernatant is then adjusted to 2 with phosphoric acid, followed by an extraction with ethyl acetate. google.com Further purification can be achieved using techniques like gel permeation chromatography (GPC) before the final analysis. google.com

Table 2: Summary of Sample Preparation and Extraction Strategies

| Biological Matrix | Analyte(s) | Preparation and Extraction Strategy | Key Reagents/Solvents | Reference |

| Plant Tissue (Astragalus canadensis) | 3-NPA, 3-NPOH | One-step or two-step sequential solvent extraction of dried material. Water extraction at room temperature to release conjugated forms. | Acetone, acetonitrile, ethanol, water, 1 mol/L HCl | nih.gov |

| Plant Leaflets | Aliphatic nitrotoxins | Maceration of dried leaflets in test tubes for direct analysis. | Not applicable for extraction, direct to chemical test. | scialert.net |

| Rumen Fluid | Nitro-compounds | Destruction of biological matrix followed by liquid-liquid extraction. | Methanol, Ethyl acetate, Saturated NaHCO₃ solution | scirp.orgscirp.org |

| Bovine Urine | 3-NPA | Rapid liquid-liquid extraction. | Ethyl acetate | nih.gov |

| Food Samples | 3-NPA | Homogenization, centrifugation, pH adjustment, liquid-liquid extraction, and GPC purification. | Na₂HPO₄-NaH₂PO₄ buffer, phosphoric acid, ethyl acetate | google.com |

Biochemical and Cellular Mechanisms of Action

Inhibition of Mitochondrial Respiration by 3-Nitropropionic Acid (3-NPA)

The primary molecular target of 3-NPA is a critical enzyme in cellular respiration, leading to severe impairment of the cell's ability to produce energy.

3-Nitropropionic acid acts as a suicide inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II. nih.govcabidigitallibrary.org SDH is a unique enzyme that participates in both the Krebs (tricarboxylic acid) cycle and the mitochondrial electron transport chain (ETC). nih.gov The inhibitory process is time-dependent and irreversible. cabidigitallibrary.org

The mechanism involves 3-NPA, which is structurally similar to succinate, entering the active site of SDH. annalsofneurosciences.org The enzyme then oxidizes 3-NPA to the highly reactive intermediate, 3-nitroacrylate. This intermediate subsequently forms a stable, covalent bond with a crucial amino acid residue, Arg297, located in the flavoprotein subunit (Fp) of the enzyme. This covalent modification permanently inactivates the enzyme, preventing it from carrying out its normal function of oxidizing succinate to fumarate. nih.govfrontiersin.org Because the enzyme participates in its own inactivation, 3-NPA is classified as a suicide inhibitor.

The irreversible inhibition of SDH has catastrophic consequences for cellular energy metabolism. By incapacitating Complex II, 3-NPA effectively breaks a key link in the process of aerobic respiration. nih.govselleckchem.com This blockage disrupts the flow of electrons from the Krebs cycle into the electron transport chain, which is the primary driver of oxidative phosphorylation—the process that generates the vast majority of cellular ATP. plos.org

The direct result is a dramatic and rapid depletion of ATP levels within the cell. nih.govplos.org This energy failure affects all energy-dependent cellular processes, leading to a state of metabolic compromise. cabidigitallibrary.org The brain, with its high energy demand, is particularly vulnerable to this ATP depletion, which is a central factor in the neurotoxicity of 3-NPA. cabidigitallibrary.organnalsofneurosciences.org

Irreversible Inactivation of Succinate Dehydrogenase (Mitochondrial Complex II)

Induction of Oxidative Stress and Free Radical Production

The disruption of the electron transport chain by 3-NPA not only cripples ATP synthesis but also leads to the generation of harmful reactive oxygen species (ROS). selleckchem.complos.org The inhibition of Complex II causes an upstream "backup" of electrons, which can then leak from the ETC and react directly with molecular oxygen to form superoxide (B77818) anions (O₂•−). mdpi.com

This initial burst of superoxide can lead to the formation of other ROS, triggering a state of oxidative stress. annalsofneurosciences.org Numerous studies have documented the downstream effects of this process, including:

Lipid peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, have been observed in both brain and liver tissues of rats treated with 3-NPA, indicating damage to cellular membranes. nih.govmedcraveonline.com

Oxidative damage to macromolecules: The overproduction of free radicals can damage proteins and DNA. plos.orgmdpi.com

Depletion of antioxidants: The cell's natural antioxidant defenses, such as glutathione (B108866) (GSH) and antioxidant enzymes like superoxide dismutase (SOD) and catalase, can become overwhelmed and depleted in response to 3-NPA-induced oxidative stress. mdpi.comtandfonline.commdpi.com

| Marker | Effect Observed | Cellular Consequence | References |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased production (e.g., superoxide anions) | Initiates oxidative damage cascade | plos.orgmdpi.com |

| Malondialdehyde (MDA) | Increased levels | Indicates lipid peroxidation and membrane damage | nih.gov |

| Glutathione (GSH) | Depletion | Reduced antioxidant capacity | tandfonline.commdpi.com |

| Superoxide Dismutase (SOD) & Catalase | Altered activity | Impaired detoxification of ROS | mdpi.comtandfonline.com |

Effects on Ion Homeostasis and Cellular Integrity (e.g., Na+/K+ Pump, Ca2+ Regulation)

The profound energy deficit caused by 3-NPA has significant downstream effects on cellular ion homeostasis, which is critical for maintaining cell integrity and function.

The Na+/K+ pump (Na+/K+-ATPase) is an enzyme that actively transports sodium ions out of the cell and potassium ions into the cell, a process essential for maintaining the resting membrane potential of neurons. neuroscientificallychallenged.comnih.gov This pump is highly dependent on a constant supply of ATP. wikipedia.orggla.ac.uk The ATP depletion induced by 3-NPA impairs the function of the Na+/K+-ATPase. nih.gov Failure of this pump leads to a breakdown of the crucial ion gradients across the cell membrane, which can result in cell swelling and contribute to neuronal dysfunction. nih.gov

Furthermore, mitochondrial dysfunction and ATP depletion lead to a severe dysregulation of intracellular calcium (Ca²⁺) homeostasis . nih.gov Mitochondria play a key role in buffering cytosolic Ca²⁺. When mitochondria are compromised by 3-NPA, they can no longer effectively sequester calcium. The energy failure also impairs ATP-dependent calcium pumps in the plasma membrane and endoplasmic reticulum. This leads to a massive influx and release of Ca²⁺ into the cytoplasm. nih.gov Elevated cytosolic Ca²⁺ is a potent trigger for a number of cytotoxic pathways, including the activation of proteases and the further production of ROS, ultimately leading to excitotoxicity and cell death. nih.gov

Neurotoxic Effects and Association with Neurodegenerative Disorders

The combination of energy failure, oxidative stress, and loss of ion homeostasis makes 3-NPA a potent neurotoxin. Its effects are particularly pronounced in the basal ganglia, specifically the striatum. cabidigitallibrary.orgmdpi.com

The neurotoxic profile of 3-NPA bears a striking resemblance to the pathology of Huntington's disease (HD), an inherited neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. annaly-nevrologii.comnih.gov Systemic administration of 3-NPA to rodents reproduces many of the key features of HD, including:

Selective striatal degeneration: 3-NPA causes lesions and neuronal loss that are largely confined to the striatum, mimicking the specific pattern of neurodegeneration seen in HD patients. mdpi.commdpi.comconductscience.com

Motor and cognitive deficits: Animals treated with 3-NPA develop behavioral abnormalities, such as impaired motor coordination and cognitive dysfunction, that are analogous to the clinical symptoms of HD. annaly-nevrologii.comnih.govscispace.com

Shared mechanisms: The underlying mechanisms of 3-NPA toxicity, namely mitochondrial dysfunction, energy impairment, and excitotoxicity, are also believed to be central to the pathogenesis of HD. nih.govconductscience.comnih.gov

Excitotoxicity and Neuronal Degeneration

The neurotoxic effects of these compounds are significantly linked to the phenomenon of excitotoxicity, a process where excessive stimulation of nerve cells leads to their damage and death. This is primarily initiated by the disruption of cellular energy metabolism.

3-NPA, a metabolite of both 3-NPAL and 3-NPOH, is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the citric acid cycle. acs.orgnih.govnih.gov Inhibition of SDH leads to a rapid depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. cuni.czcabidigitallibrary.org This energy deficit makes neurons more susceptible to the excitatory neurotransmitter glutamate (B1630785). nih.govresearchgate.net

The reduced ATP availability impairs the function of ion pumps, such as Na+/K+-ATPase, leading to membrane depolarization. nih.gov This depolarization relieves the voltage-dependent magnesium (Mg2+) block on N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. nih.govresearchgate.net The subsequent overactivation of these receptors results in a massive influx of calcium ions (Ca2+) into the neuron. nih.govresearchgate.net

This surge in intracellular Ca2+ triggers a cascade of detrimental events, including the activation of various calcium-dependent enzymes like calpains and nitric oxide synthase (NOS). nih.govresearchgate.net These events contribute to neuronal damage and can ultimately lead to cell death through necrosis or apoptosis, depending on the severity and duration of the insult. nih.govresearchgate.net Studies have shown that 3-NPA can induce neuronal degeneration characterized by cell body shrinkage and DNA fragmentation. cuni.cz This process of excitotoxicity and subsequent neuronal loss is particularly prominent in the striatum, hippocampus, and cerebral cortex. cuni.czfrontiersin.org

Microglial Activation and Inflammatory Responses

Neuroinflammation is a critical component of the pathological cascade initiated by these nitro compounds. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in this process. nih.gov In response to neuronal injury and death, microglia become activated and migrate to the site of damage. nih.govmdpi.com

Activated microglia can release a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS) and other inflammatory mediators. nih.govnih.gov While this response is initially intended to be protective, chronic microglial activation can exacerbate neuronal damage and contribute to a self-perpetuating cycle of inflammation and neurodegeneration. nih.gov

Comparative Analysis of 3-Nitropropanal and 3-Nitropropanol (B1196422) Activity Versus 3-NPA

While 3-NPA is the most studied of the three compounds due to its direct and potent inhibition of SDH, the toxicity of 3-NPAL and 3-NPOH is intrinsically linked to their metabolic conversion to 3-NPA.

3-Nitropropanol is not considered toxic in itself but is metabolized in the liver by alcohol dehydrogenase to this compound. acs.org Subsequently, this compound is oxidized to form 3-Nitropropionic acid. researchgate.net This metabolic conversion is a critical step for the toxicity of 3-NPOH. acs.org In fact, studies in rats have shown that inhibiting alcohol dehydrogenase can protect against 3-NPOH-induced toxicity. researchgate.net

Interestingly, when administered intraperitoneally to rats, 3-NPOH and 3-NPA were found to be almost equally toxic, with similar LD50 values. researchgate.net This suggests an efficient in vivo conversion of 3-NPOH to the highly toxic 3-NPA. researchgate.net

The primary mechanism of toxicity for all three compounds ultimately converges on the irreversible inhibition of succinate dehydrogenase by 3-NPA, leading to cellular energy deficit and subsequent excitotoxicity and neuroinflammation. cuni.czresearchgate.net Therefore, while 3-NPAL and 3-NPOH are precursors, their biological activity is largely dependent on their transformation into the potent mitochondrial toxin, 3-NPA.

| Compound | Primary Toxic Mechanism | Metabolic Pathway |

| 3-Nitropropionic acid (3-NPA) | Irreversible inhibition of succinate dehydrogenase (SDH) acs.orgnih.gov | Direct-acting toxin |

| 3-Nitropropanol (3-NPOH) | Metabolized to 3-NPA acs.org | Oxidation by alcohol dehydrogenase to 3-NPAL, then to 3-NPA researchgate.net |

| This compound (3-NPAL) | Metabolized to 3-NPA researchgate.net | Oxidation to 3-NPA researchgate.net |

Metabolism and Biological Detoxification of Nitrocompounds

Conversion of 3-Nitropropanol (B1196422) to 3-Nitropropionic Acid by Hepatic Alcohol Dehydrogenase

While 3-nitropropanol (NPOH) itself is not inherently toxic to mammals, it serves as a precursor to the highly toxic compound 3-nitropropionic acid (3-NPA). acs.orgnih.gov This conversion is primarily facilitated by the enzyme hepatic alcohol dehydrogenase in the liver. acs.orgnih.govnih.gov In vitro studies using equine liver alcohol dehydrogenase have demonstrated the oxidation of NPOH to 3-nitropropanal (NPAL), which is an intermediate in this pathway. nih.gov This intermediate, NPAL, can then be further oxidized to 3-NPA. nih.gov The efficient in vivo conversion of NPOH to 3-NPA underscores the importance of this metabolic step in the toxicology of nitrocompounds. nih.gov The resulting 3-NPA is a potent inhibitor of succinate (B1194679) dehydrogenase, a crucial enzyme in the mitochondrial electron transport chain, thereby disrupting cellular energy production. acs.orgnih.govnih.gov

Ruminal Microbial Metabolism and Detoxification in Herbivores

Herbivores, particularly ruminants, possess a significant advantage in detoxifying nitrocompounds due to the metabolic activities of their complex ruminal microbial ecosystems. acs.orgnih.gov These microorganisms can metabolize nitrotoxins, providing a protective mechanism against poisoning. acs.orgnih.gov

Hydrolysis of Glycosides and Esters by Microbial Enzymes (e.g., β-Glucosidase, Esterase)

Many toxic nitrocompounds in plants exist as glycosides or esters, such as miserotoxin (B1213852), which is a glucose conjugate of 3-nitropropanol. researchgate.netarizona.edu In the rumen, microbial enzymes, including β-glucosidase and esterase, rapidly hydrolyze these conjugates. nih.govresearchgate.netiastate.edumdpi.com This enzymatic action releases the free, and potentially toxic, aglycones like 3-nitropropanol and 3-nitropropionic acid. researchgate.netiastate.edumdpi.com The liberation of these compounds is a critical first step, making them available for either absorption by the host or further metabolism by the ruminal microbiota. researchgate.netiastate.edu

Role of Specific Bacterial Strains (e.g., Denitrobacterium detoxificans)

While numerous ruminal bacteria can metabolize nitrotoxins, most do so at relatively slow rates. acs.orgnih.govusda.gov Research has identified Denitrobacterium detoxificans, an obligate anaerobic bacterium, as a key player in the detoxification process. acs.orgnih.govusda.gov This bacterium is particularly efficient at metabolizing nitrocompounds, with rates approaching those of mixed ruminal populations. acs.orgnih.gov The presence and activity of D. detoxificans can significantly enhance the detoxification capacity of the rumen, offering substantial protection to the host animal. acs.orgnih.govusda.govmdpi.com

Metabolic Pathways: Reduction to Aminopropanol, Amide Formation with Amino Acids, Oxidation to Malonic Acid Semialdehyde

The ruminal microbiota employs several pathways to detoxify 3-nitropropionic acid and 3-nitropropanol. A primary route is the reduction of the nitro group. nih.gov 3-NPA can be reduced to β-alanine, and NPOH is converted to 3-amino-1-propanol. nih.gov Another detoxification strategy involves the formation of inert conjugates, such as the binding of 3-NPA with glycine (B1666218) in the gut of grasshoppers. nih.gov

Furthermore, some microorganisms can oxidize 3-NPA. The anion of 3-NPA, propionate-3-nitronate (P3N), can be converted to malonic semialdehyde by nitronate monooxygenases, releasing nitrite (B80452) in the process. nih.govasm.orgresearchgate.netnih.gov Malonic semialdehyde can then be decarboxylated to acetyl-CoA, which enters central metabolic pathways. nih.govresearchgate.net

| Nitrocompound | Metabolic Pathway | End Product(s) |

| 3-Nitropropionic Acid (3-NPA) | Reduction | β-alanine |

| 3-Nitropropanol (NPOH) | Reduction | 3-Amino-1-propanol |

| 3-Nitropropionic Acid (3-NPA) | Oxidation | Malonic semialdehyde, Nitrite |

Influence of Dietary Modifications on Detoxification Efficiency

The efficiency of ruminal detoxification of nitrocompounds can be significantly influenced by the animal's diet. acs.orgnih.gov Dietary manipulations can enhance the metabolic rates of nitrotoxins, likely by enriching the population of competent bacteria like D. detoxificans. acs.orgnih.gov For instance, supplementing diets with molasses has been shown to increase the degradation rate of NPOH. oup.com Similarly, the type of forage consumed can affect the rate of NPOH metabolism, with some pasture types, like those containing Kentucky bluegrass, being associated with higher degradation rates. cdnsciencepub.com Protein supplementation and the addition of certain nitrocompounds like nitroethane have also been found to enhance the detoxification process. oup.commdpi.comfrontiersin.org

Bacterial Degradation of 3-Nitropropionic Acid as a Carbon, Nitrogen, and Energy Source

Certain bacteria have the remarkable ability to utilize 3-nitropropionic acid not just as a compound to be detoxified, but as a sole source of carbon, nitrogen, and energy for growth. nih.govresearchgate.netnih.gov This complete mineralization of 3-NPA represents a highly effective detoxification pathway. The process typically involves the denitration of the propionate-3-nitronate (P3N) form of the molecule to yield malonic semialdehyde. nih.govresearchgate.netnih.gov This reaction is catalyzed by a P3N monooxygenase. nih.govresearchgate.net The malonic semialdehyde is subsequently decarboxylated to acetyl coenzyme A, which can then be assimilated into the bacterium's central metabolism. nih.govresearchgate.net The nitrogen from the nitro group is released as nitrite or nitrate (B79036), which can then be used as a nitrogen source. nih.govasm.orgresearchgate.net The discovery of bacteria capable of this complete degradation highlights the diverse metabolic capabilities within microbial communities for processing naturally occurring toxins.

Conversion to Propionate-3-nitronate and Subsequent Denitration

The detoxification pathway proceeds as follows:

Formation of P3N : 3-nitropropionic acid (3-NPA) exists in equilibrium with propionate-3-nitronate (P3N) at physiological pH. nih.gov

Oxidative Denitration : P3N is then oxidized by enzymes like nitronate monooxygenase.

Formation of Products : This enzymatic reaction yields malonic semialdehyde, nitrite, and in some cases, hydrogen peroxide. nih.govasm.orgfrontiersin.org

Further Metabolism : Malonic semialdehyde can be further metabolized, for instance, by decarboxylation to acetyl-CoA, which can then enter central metabolic pathways like the TCA cycle. asm.org

This process has been observed in various organisms, including fungi and bacteria, as a primary defense mechanism against 3-NPA toxicity. nih.gov

Role of Nitronate Monooxygenases and 3-NPA Oxidase (NPAO)

A key family of enzymes involved in the detoxification of P3N is the nitronate monooxygenases (NMOs) . These are FMN-dependent enzymes that catalyze the oxidative denitrification of alkyl nitronates, including P3N, to their corresponding aldehydes or ketones and nitrite. acs.org

Key characteristics of Nitronate Monooxygenases:

Function : They protect organisms from the toxic effects of P3N by converting it to less harmful substances. nih.gov

Mechanism : NMOs utilize molecular oxygen to oxidize the nitronate. uniprot.org Studies have shown that with P3N as a substrate, the enzyme can have very high catalytic efficiency (kcat/Km values >10⁶ M⁻¹ s⁻¹), allowing for rapid detoxification. nih.gov

Distribution : NMOs are found in various fungi and bacteria, organisms that either produce 3-NPA or are exposed to it in their environment. nih.gov For example, NMOs from Neurospora crassa and Williopsis saturnus have been shown to effectively oxidize P3N.

Another important enzyme is 3-NPA oxidase (NPAO) , which has been purified from plants that produce 3-NPA, such as Hippocrepis comosa (horseshoe vetch). researchgate.netnih.gov

Key characteristics of 3-NPA Oxidase:

Function : NPAO also catalyzes the oxygen-dependent oxidation of 3-NPA to malonic semialdehyde. researchgate.netnih.gov

Products : The reaction produces malonic semialdehyde, nitrate, nitrite, and hydrogen peroxide. researchgate.netnih.gov

Cofactor : It is a flavoprotein, containing FMN. researchgate.net

While both NMOs and NPAO catalyze the detoxification of 3-NPA/P3N, they can have different substrate specificities and reaction products. asm.org For instance, the ratio of nitrate to nitrite produced can vary. asm.org

Enzymes in 3-NPA Detoxification

| Enzyme | Source Organism (Example) | Substrate | Key Products | Cofactor |

| Nitronate Monooxygenase (NMO) | Neurospora crassa, Pseudomonas aeruginosa | Propionate-3-nitronate (P3N) | Malonic semialdehyde, Nitrite | FMN |

| 3-NPA Oxidase (NPAO) | Hippocrepis comosa | 3-Nitropropionic acid (3-NPA) | Malonic semialdehyde, Nitrate, Nitrite, H₂O₂ | FMN |

Comparative Metabolism in Monogastric versus Ruminant Animals

The metabolism and toxicity of nitrocompounds like this compound and its precursors differ significantly between monogastric (single-stomached) animals and ruminants. nih.gov This difference is primarily attributed to the presence of a complex microbial ecosystem in the rumen of the latter.

Ruminant Animals:

Microbial Detoxification : The rumen contains a diverse population of microorganisms capable of metabolizing nitrotoxins. researchgate.netnih.gov When ruminants ingest plants containing glycosides of 3-nitropropionic acid or 3-nitropropanol, microbial enzymes (esterases and β-glucosidases) in the rumen hydrolyze these compounds, releasing the free toxins. frontiersin.orgnih.gov

Reductive Pathway : In the anaerobic environment of the rumen, a key detoxification pathway is the reduction of the nitro group. scirp.org 3-Nitropropionic acid is reduced to β-alanine, and 3-nitropropanol is reduced to 3-aminopropanol. mdpi.com These resulting amines are significantly less toxic.

Key Microorganism : An important bacterium in this process is Denitrobacterium detoxificans, an obligate anaerobe that can metabolize nitrotoxins at high rates. researchgate.netnih.gov

Enhanced Tolerance : This efficient microbial detoxification system makes ruminants generally less susceptible to poisoning by these nitrocompounds compared to monogastric animals. researchgate.netnih.gov

Monogastric Animals:

Lack of Rumen Microbiota : Monogastric animals, such as pigs and chickens, lack the extensive pregastric fermentation and the specialized microbial population found in the rumen. nih.gov

Systemic Absorption : When these animals ingest nitro-containing compounds, the toxins are more likely to be absorbed directly from the gastrointestinal tract into the bloodstream. nih.gov

Hepatic Metabolism : In the liver, 3-nitropropanol can be oxidized to the more toxic 3-nitropropionic acid by alcohol dehydrogenase. researchgate.netnih.gov

Higher Toxicity : Without the extensive detoxification provided by rumen microbes, the final product of metabolism is often nitrite, and the parent compounds can exert their toxic effects systemically, leading to a higher risk of poisoning. nih.gov

Metabolism of Nitrocompounds: Ruminant vs. Monogastric

| Feature | Ruminant Animals | Monogastric Animals |

| Primary Site of Metabolism | Rumen (anaerobic microbial fermentation) | Liver (systemic circulation) |

| Key Metabolic Process | Microbial reduction of nitro group | Hepatic oxidation |

| Primary Detoxification Product | β-alanine, 3-aminopropanol | Nitrite |

| Key Enzymes/Microbes | Denitrobacterium detoxificans, various microbial esterases and glucosidases | Hepatic alcohol dehydrogenase |

| Overall Toxicity | Lower susceptibility | Higher susceptibility |

Ecological and Environmental Considerations

Occurrence in Forages and Implications for Livestock Health

3-Nitropropanal and its related compound, 3-nitropropionic acid (3-NPA), are naturally occurring nitrotoxins found in a wide variety of plant species, particularly within the legume family. researchgate.netasm.orgasm.org Genera such as Astragalus, Coronilla, Hippocrepis, Indigofera, and Lotus are known to produce these compounds. acs.orgresearchgate.net Fungi, including species of Aspergillus, Penicillium, and Arthrinium, are also sources of 3-NPA. researchgate.netacs.org In many plants, these toxins are present as glycosides, such as miserotoxin (B1213852) (the β-D-glucoside of 3-nitro-1-propanol) and glucose esters of 3-NPA. researchgate.netacs.orgresearchgate.net

The presence of these compounds in forages poses a significant risk to livestock. usda.gov Poisoning incidents in cattle and sheep have been reported after consumption of plants containing these toxins. usda.govmpg.de The primary mechanism of toxicity involves the inhibition of cellular respiration. frontiersin.org While 3-nitropropanol (B1196422) itself is not inherently toxic, it is metabolized in the liver by alcohol dehydrogenase to the much more toxic 3-NPA. researchgate.netacs.org 3-NPA acts as an irreversible inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby blocking ATP production. researchgate.netacs.orgnih.gov This disruption of cellular energy metabolism can lead to severe neurological and respiratory symptoms in poisoned animals.

Ruminant animals possess a degree of natural protection against these toxins due to the metabolic activity of their rumen microbiome. researchgate.netusda.govnih.gov Rumen microbes can detoxify these compounds. acs.org For instance, 3-NPA can be reduced to β-alanine. researchgate.net However, the rate of this detoxification is crucial and can be influenced by the animal's diet and the specific microbial populations present in the rumen. oup.comcdnsciencepub.com If the rate of toxin ingestion exceeds the rumen's capacity for detoxification, poisoning can still occur. oup.com

Research has shown that the composition of the diet can influence the detoxification capacity. For example, supplementing diets with molasses or protein has been shown to enhance the degradation of 3-nitropropanol by ruminal microbes. cdnsciencepub.comnih.gov Furthermore, certain dietary components, like those found in Kentucky bluegrass, have been associated with more rapid degradation of these toxins. cdnsciencepub.com

Table 1: Forage Genera Known to Contain this compound-Related Compounds

| Forage Genus | Reference(s) |

|---|---|

| Astragalus | researchgate.netacs.orgresearchgate.net |

| Coronilla | acs.orgresearchgate.net |

| Hippocrepis | acs.orgresearchgate.net |

| Indigofera | acs.org |

| Lotus | acs.org |

Environmental Fate and Degradation in Soil and Aquatic Systems

The environmental fate of this compound and its derivatives is a key consideration due to their natural occurrence and toxicity. In soil, the degradation of these compounds is largely dependent on microbial activity. nih.gov It has been hypothesized that soil bacteria play a significant role in determining the flux of these compounds in the environment. nih.gov Studies have focused on isolating bacteria from soil that can degrade 3-NPA, indicating that microbial breakdown is a primary route of attenuation in terrestrial systems. nih.gov

In aquatic systems, the degradation pathways and persistence of related nitro compounds have been a subject of study, raising concerns about their potential ecological impact. The presence and transformation of these compounds can guide regulatory frameworks for environmental protection.

The degradation of 3-NPA in the environment can proceed through various pathways. One key process involves its conversion to its anion, propionate-3-nitronate (P3N). asm.orgnih.gov This is followed by a denitration step that can yield products such as malonic semialdehyde, nitrate (B79036), and nitrite (B80452). asm.orgnih.gov The malonic semialdehyde can then be further broken down. asm.orgnih.gov

The study of allelopathic compounds, including 3-nitropropanol, in the context of plant-microbe interactions highlights the ecological role of their degradation. bohrium.com Bacteria in the rhizosphere can degrade these compounds, which can influence plant health and the surrounding microbial community. bohrium.com This degradation can be seen as either a detoxification process by the microbes for their own benefit (using the compound as a carbon and energy source) or as part of a more complex signaling interaction between the plant and its microbiome. bohrium.com

Table 2: Degradation Products of 3-Nitropropionic Acid in Environmental Systems

| Degradation Product | Pathway/System | Reference(s) |

|---|---|---|

| Propionate-3-nitronate (P3N) | Initial conversion step | asm.orgnih.gov |

| Malonic semialdehyde | Denitration of P3N | asm.orgnih.gov |

| Nitrate | Denitration of P3N | asm.orgnih.gov |

| Nitrite | Denitration of P3N | asm.orgnih.gov |

| β-alanine | Rumen microbial reduction | researchgate.net |

Role of Microbial Communities in Environmental Attenuation

Microbial communities are central to the breakdown and detoxification of this compound and its related compounds in various environments. In the rumen of livestock, a diverse array of bacteria contributes to the metabolism of these nitrotoxins. nih.gov While at least 20 different ruminal bacteria are known to metabolize these compounds, some play a more significant role than others. acs.orgusda.govnih.gov

One particularly important bacterium is Denitrobacterium detoxificans, an obligate anaerobe that metabolizes nitrotoxins at a high rate. acs.orgusda.govresearchgate.net This bacterium is considered a key player in protecting livestock from poisoning. usda.govnih.gov Other bacteria, such as Megasphaera elsdenii and Selenomonas ruminantium, are also capable of degrading these compounds. researchgate.net The efficiency of this microbial detoxification can be enhanced through dietary manipulations that enrich the populations of these competent bacteria. acs.orgusda.gov

In soil and aquatic environments, bacteria have been isolated that can utilize 3-NPA as a sole source of carbon, nitrogen, and energy. asm.orgnih.gov This indicates that these microorganisms have evolved specific enzymatic pathways to mineralize this toxic compound. asm.orgnih.gov For example, some bacteria possess a propionate-3-nitronate monooxygenase that initiates the degradation process. asm.org The discovery of such bacteria suggests that they play a crucial role in the natural attenuation of 3-NPA in the environment. nih.gov

The degradation pathway in some soil and gut-isolated bacteria, such as Pseudomonas sp. strain Nvir, involves the conversion of 3-NPA to intermediates like nitrite and nitrate, which are then further transformed into ammonium (B1175870) and assimilated into amino acids. asm.org This complete degradation to inorganic nitrogen compounds and carbon dioxide highlights the potential for bioremediation applications. asm.org

Table 3: Key Microbial Species in the Degradation of this compound-Related Compounds

| Microbial Species | Environment | Role | Reference(s) |

|---|---|---|---|

| Denitrobacterium detoxificans | Rumen | High-rate metabolism of nitrotoxins | acs.orgusda.govresearchgate.net |

| Megasphaera elsdenii | Rumen | Degradation of nitrocompounds | researchgate.net |

| Selenomonas ruminantium | Rumen | Degradation of nitrocompounds | researchgate.net |

| Pseudomonas sp. | Soil, Insect Gut | Utilization of 3-NPA as a sole C, N, and energy source | asm.orgasm.org |

Applications in Advanced Organic Synthesis and Chemical Biology

3-Nitropropanal as a Versatile Building Block in Complex Molecule Synthesis

This compound is a valuable C3 building block in organic synthesis, enabling the creation of intricate molecules through various chemical reactions. thieme-connect.comlookchem.com Its aldehyde functionality can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. Simultaneously, the nitro group can be transformed into other functional groups or utilized in carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction and Michael additions. orgsyn.org

The utility of this compound extends to the synthesis of heterocyclic compounds and other complex structures. For instance, it has been used in the synthesis of tropane (B1204802) alkaloids. orgsyn.orgorgsyn.org The dual reactivity of this compound allows for the construction of molecules with 1,3,4-, 1,3,5-, and 1,3,6-functionalized patterns, which are common motifs in many natural products and biologically active compounds. orgsyn.orgorgsyn.org The aldehyde can be protected as an acetal (B89532), such as this compound dimethyl acetal, allowing for selective reactions at the nitro group before deprotection and further manipulation of the aldehyde. orgsyn.orgorgsyn.org

Table 1: Examples of Reactions Utilizing this compound

| Reaction Type | Reactant(s) | Product Type | Reference(s) |

| 1,4-Nitrite Addition | Acrolein, Sodium Nitrite (B80452), Acetic Acid | This compound | thieme-connect.comorgsyn.org |

| Acetalization | This compound, Trimethyl Orthoformate, p-Toluenesulfonic acid | This compound Dimethyl Acetal | orgsyn.orgorgsyn.org |

| Reduction | This compound, Sodium Borohydride (B1222165) | 3-Nitropropanol (B1196422) | orgsyn.orgorgsyn.org |

| Reductive Amination | This compound, Ammonia, Reducing Agent (e.g., NaBH₃CN) | 3-Nitropropan-1-amine | |

| Oxidation | This compound | 3-Nitropropanoic Acid | rsc.orgresearchgate.net |

Precursors for Nitroalkane and Related Functional Groups

This compound serves as a key precursor for a variety of other nitroalkanes and related functional groups, expanding the synthetic chemist's toolbox. thieme-connect.com The aldehyde group can be readily reduced to an alcohol, yielding 3-nitropropanol, or oxidized to a carboxylic acid, forming 3-nitropropanoic acid. orgsyn.orgresearchgate.net These transformations provide access to a range of bifunctional molecules with tailored reactivity.

Furthermore, the nitro group itself can be converted into other important functionalities. For example, reduction of the nitro group leads to the formation of amines, providing a route to compounds like 3-aminopropanol. The nitro group can also be eliminated to form an alkene, as seen in the synthesis of 3-nitroprop-1-ene, another versatile synthetic intermediate. This ability to transform both ends of the molecule makes this compound a strategic starting material for accessing a diverse array of functionalized nitro compounds.

Development of Labeled Nitrocompounds for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for elucidating reaction mechanisms and metabolic pathways. This compound and its derivatives can be prepared with isotopic labels, such as ¹⁵N, to facilitate such mechanistic investigations. orgsyn.orgorgsyn.org For example, ¹⁵N-labeled this compound can be used to track the fate of the nitro group in complex reaction sequences or biological systems.

One notable application is in the study of the biosynthesis of natural products. For instance, labeled 3-nitropropanoic acid, which can be synthesized from labeled this compound, has been used to study the biosynthetic pathways of this toxin in various organisms. rsc.org By tracing the incorporation of the isotopic label, researchers can gain insights into the enzymatic processes and precursor molecules involved. rsc.org

Potential for Bioactive Compound Derivatization and Structure-Activity Relationship Studies

The reactivity of this compound makes it a useful tool for the derivatization of bioactive compounds to explore structure-activity relationships (SAR). By introducing the 3-nitropropyl moiety onto a parent molecule, researchers can probe the effects of this functional group on biological activity. The nitro group can influence a compound's polarity, electronic properties, and ability to participate in hydrogen bonding, all of which can impact its interaction with biological targets.

Furthermore, the aldehyde functionality of this compound allows for its conjugation to other molecules, creating novel derivatives for biological evaluation. This approach is valuable in medicinal chemistry for optimizing the pharmacological profile of lead compounds. The resulting nitro-containing derivatives can be screened for enhanced potency, selectivity, or improved pharmacokinetic properties. This strategy has been considered in the design of analogs for various therapeutic targets.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Nitropropanal and Derivatives

Existing synthetic routes to 3-nitropropanal and its derivatives, such as the 1,4-nitrite addition to acrolein, have been established. thieme-connect.com However, there is a continuous need for more efficient, scalable, and versatile synthetic methods. Future research could explore novel catalytic systems, including enzymatic and chemo-enzymatic approaches, to improve yields and stereoselectivity. The development of synthetic strategies for isotopically labeled this compound and its derivatives is also crucial for metabolic and mechanistic studies. rsc.orgresearchgate.net Furthermore, creating a diverse library of this compound derivatives through innovative synthetic methodologies could facilitate the exploration of their structure-activity relationships and potential therapeutic applications. thieme-connect.com

Exploration of Therapeutic Interventions Based on Nitrotoxin Mechanisms

The potent and specific inhibitory action of 3-NPA on succinate (B1194679) dehydrogenase makes it a valuable tool for studying mitochondrial dysfunction, a hallmark of several neurodegenerative diseases. researchgate.netresearchgate.net While this compound itself is toxic, understanding its mechanism of action could inspire the design of novel therapeutic agents. Future research could focus on developing inhibitors of specific enzymes that are overactive in certain diseases, using the nitro-group as a reactive "warhead." Conversely, research into antidotes and protective agents against this compound and 3-NPA poisoning is critical, especially for livestock that may graze on nitro-bearing plants. acs.org This could involve the development of compounds that can either prevent the binding of the nitrotoxin to its target or help to regenerate the inhibited enzyme.

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of this compound and its metabolites in complex biological and environmental samples present a significant analytical challenge. mdpi.com Future research should focus on developing more sensitive, specific, and high-throughput analytical methods. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools, but there is a need for improved sample preparation and extraction techniques to enhance recovery and minimize matrix effects. researchgate.netnih.gov The development of novel biosensors for the rapid, on-site detection of these toxins in agricultural products and water sources would also be highly beneficial.

Ecological Engineering for Detoxification in Agricultural Settings

The presence of this compound and related compounds in certain forage plants poses a significant threat to livestock. frontiersin.org Ecological engineering approaches offer a promising avenue for mitigating this problem. Future research could focus on identifying and characterizing microorganisms from the rumen and soil that are capable of degrading these nitrotoxins. acs.org The isolation and genetic engineering of such microbes could lead to the development of probiotic supplements for livestock or soil inoculants to detoxify contaminated land. slideshare.netresearchgate.net Understanding the factors that influence the growth and activity of these detoxifying microbes in the rumen ecosystem is also crucial for developing effective dietary strategies to protect animals. acs.orgfrontiersin.org

Integration of Omics Technologies (e.g., Metagenomics, Metabolomics) in Metabolism Studies

The application of "omics" technologies, such as metagenomics, transcriptomics, proteomics, and metabolomics, will be instrumental in gaining a holistic understanding of this compound metabolism and its effects. nih.govfao.org Metagenomic studies of the rumen microbiome can identify the key microbial players and genes involved in nitrotoxin degradation. asm.org Metabolomics can provide a comprehensive picture of the metabolic perturbations caused by this compound exposure in both the host and the microbiome. core.ac.uk Integrating these different omics datasets will provide a systems-level view of the complex interactions between the toxin, the host, and its microbial symbionts, paving the way for more targeted and effective interventions.

Q & A

Q. What are the standard synthetic routes for preparing 3-nitropropanal, and how do experimental conditions influence yield?

The most reliable method involves the 1,4-addition of nitrite ion to acrolein under anhydrous conditions, followed by azeotropic distillation with toluene to remove water and acetic acid, yielding 89–91% pure this compound . Critical parameters include maintaining nitrogen atmosphere to prevent oxidation, strict temperature control (30°C during distillation), and use of drying agents like Sicapent®. Deviations in solvent purity (e.g., toluene moisture) or incomplete removal of acetic acid can reduce yields.

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from derivatives?